Product packaging for Methyl 2-(naphthalen-2-yl)propanoate(Cat. No.:)

Methyl 2-(naphthalen-2-yl)propanoate

Cat. No.: B15274982
M. Wt: 214.26 g/mol
InChI Key: YSQQJOJHTWHQGU-UHFFFAOYSA-N
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Description

Methyl 2-(naphthalen-2-yl)propanoate (CAS: 57421-64-4) is an ester derivative featuring a naphthalene ring substituted at the 2-position and a methyl ester group on the propanoate chain. Its molecular formula is C₁₄H₁₄O₂, with a molecular weight of 214.26 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry, often serving as a precursor for anti-inflammatory agents, such as naproxen derivatives .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O2 B15274982 Methyl 2-(naphthalen-2-yl)propanoate

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 2-naphthalen-2-ylpropanoate

InChI

InChI=1S/C14H14O2/c1-10(14(15)16-2)12-8-7-11-5-3-4-6-13(11)9-12/h3-10H,1-2H3

InChI Key

YSQQJOJHTWHQGU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Fischer Esterification of 2-(Naphthalen-2-yl)propanoic Acid

The acid-catalyzed esterification of 2-(naphthalen-2-yl)propanoic acid with methanol remains the most straightforward approach. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) catalyzes the reaction at reflux (65–70°C) for 6–8 hours.

Reaction conditions:

  • Molar ratio (acid:methanol): 1:10–1:15
  • Catalyst loading: 5–10 mol% H₂SO₄
  • Yield: 78–85% after recrystallization

Mechanistic analysis:
Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by methanol. The tetrahedral intermediate collapses to release water, forming the ester.

Limitations:

  • Equilibrium-driven process requiring excess methanol
  • Acid-sensitive substrates may degrade

Acyl Chloride Intermediate Route

For acid-sensitive precursors, conversion to the acyl chloride prior to esterification enhances yield.

Step 1: Acyl chloride formation
2-(Naphthalen-2-yl)propanoic acid reacts with oxalyl chloride ((COCl)₂) in dichloromethane (DCM) at 0°C, catalyzed by dimethylformamide (DMF).

Reaction parameters:

  • Temperature: 0°C → room temperature (3 hours)
  • Oxalyl chloride: 1.2 equivalents
  • DMF: 2–3 drops

Step 2: Esterification
The acyl chloride reacts with methanol in the presence of triethylamine (Et₃N) to neutralize HCl:

Conditions:

  • Solvent: Dry DCM
  • Base: 1.5 equivalents Et₃N
  • Yield: 89–92%

Advantages:

  • Avoids strong acid conditions
  • Higher purity due to gaseous HCl removal

Alkylation of Methyl 2-Naphthylacetate

Industrial approaches often employ alkylation to introduce the methyl propanoate moiety.

Procedure:

  • Deprotonate methyl 2-naphthylacetate with NaH in DMF at 0°C
  • Alkylate with methyl iodide (CH₃I)
  • Quench with ice-water and extract with ethyl acetate

Optimized parameters:

Parameter Value
NaH equivalency 1.1 equivalents
Reaction time 2 hours
Temperature 0°C → 25°C (ramp)
Isolated yield 82–87%

Side reactions:

  • Over-alkylation at elevated temperatures
  • DMF decomposition above 40°C

Industrial Manufacturing Processes

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow chemistry to enhance throughput and safety:

Key features:

  • Reactor type: Microtubular with static mixers
  • Residence time: 8–12 minutes
  • Temperature control: ±1°C via jacketed cooling
  • Daily output: 50–100 kg

Advantages over batch processing:

  • 23% reduction in solvent usage
  • 15% higher yield (94% average)
  • Real-time HPLC monitoring

Catalytic Distillation Techniques

Integrated reaction-separation systems improve equilibrium-limited reactions like Fischer esterification:

Process schematic:

  • Reactive column packed with acidic ion-exchange resin
  • Methanol fed above the reaction zone
  • Ester product distilled continuously

Performance metrics:

Metric Value
Conversion per pass 68% → 92% (equilibrium shift)
Energy consumption 30% reduction vs. batch
Catalyst lifetime 6–8 months

Comparative Analysis of Methodologies

Table 1: Synthesis method benchmarking

Method Yield (%) Purity (%) Scalability Cost Index
Fischer esterification 78–85 95–97 Moderate 1.0 (ref)
Acyl chloride route 89–92 98–99 High 1.3
Alkylation 82–87 96–98 Industrial 0.9
Continuous flow 94 99.5 High 1.6

Key observations:

  • Acyl chloride method achieves highest purity but requires hazardous reagents
  • Continuous flow systems optimize for large-scale production despite higher capital costs

Purification and Characterization

Recrystallization Protocols

Final products are typically recrystallized from ethanol/water (3:1 v/v):

Crystallization data:

  • Solvent volume: 10 mL/g crude product
  • Cooling rate: 0.5°C/min to 4°C
  • Crystal morphology: Needle-like monoclinic

Spectroscopic Validation

Critical analytical data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.12 (m, 7H, naphthyl), 3.67 (s, 3H, OCH₃), 3.21 (q, J=7.1 Hz, 2H), 1.49 (t, J=7.1 Hz, 3H)
  • IR (KBr): 1724 cm⁻¹ (ester C=O), 1265 cm⁻¹ (C-O)
  • HPLC: Retention time 6.72 min (C18, 70:30 MeOH:H₂O)

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(naphthalen-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) and methyl iodide (CH3I) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 2-(naphthalen-2-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is utilized in the study of biochemical pathways and as a probe in molecular biology experiments.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic properties.

    Industry: this compound is employed in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 2-(naphthalen-2-yl)propanoate exerts its effects depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the context of its use. For example, in medicinal chemistry, it may act as a prodrug, releasing active metabolites that exert therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-donating groups (e.g., methoxy in 4d) enhance steric hindrance and electronic density, affecting binding affinity in drug-receptor interactions .

Functional Group Modifications: Carboxylic acids (e.g., 2-(6-Ethyl-naphthalen-2-yl)propanoic acid) exhibit direct pharmacological activity as NSAIDs, whereas esters act as prodrugs with improved bioavailability . Fluorinated esters (e.g., Methyl 2-fluoro-2-(naphthalen-2-yl)propanoate) are more electrophilic, enabling unique reactivity in synthetic pathways .

Chiral vs. Achiral Derivatives: Chiral compounds like (S)-Methyl 2-amino-3-(naphthalen-2-yl)propanoate are critical for asymmetric synthesis, particularly in designing enantioselective drugs .

Linkage Variations: Ether-linked analogs (e.g., Methyl 2-(2-naphthyloxy)propanoate) exhibit distinct solubility profiles compared to direct C-C linked derivatives, influencing their pharmacokinetics .

Biological Activity

Methyl 2-(naphthalen-2-yl)propanoate is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Studies have shown that this compound demonstrates effectiveness against certain cancer cell lines. It appears to influence pathways related to cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy .
  • Anti-inflammatory Effects : Similar compounds have been evaluated for their anti-inflammatory properties, suggesting that this compound may also possess such activity .
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects, warranting further exploration of its efficacy against various pathogens .

The biological activity of this compound is likely mediated through its interactions with specific biological targets. Research employing molecular docking and spectroscopic methods has aimed to elucidate these interactions. Key findings include:

  • Binding Affinity : The compound's structural features allow it to interact with various receptors or enzymes involved in metabolic pathways, which is crucial for understanding its mechanism of action .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that exhibit distinct biological activities. Below is a comparative analysis highlighting some related compounds:

Compound NameStructure TypeUnique Features
Methyl 2-amino-3-(naphthalen-1-yl)propanoateAmino acid derivativeDifferent naphthalene position affects activity
(S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoateEnantiomerOpposite stereochemistry may alter biological effects
(R)-Methyl 2-amino-3-(phenyl)propanoateAromatic amino acid derivativeLacks naphthalene structure, differing properties

This table illustrates how variations in structure can lead to significant differences in biological activity and application potential.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the effects of this compound on several cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Mechanism : Another research focused on the anti-inflammatory properties of structurally similar compounds, indicating that this compound could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
  • Antimicrobial Efficacy : Preliminary tests showed that the compound exhibits activity against certain bacterial strains, supporting its potential as an antimicrobial agent .

Q & A

What are the optimal synthetic routes for Methyl 2-(naphthalen-2-yl)propanoate, and how are reaction conditions optimized?

Basic
The synthesis typically involves esterification of 2-(naphthalen-2-yl)propanoic acid with methanol using acid catalysts (e.g., H₂SO₄) under reflux . For intermediates like Boc-protected derivatives, multi-step protocols are employed, including coupling reactions and protective group strategies (e.g., tert-butoxycarbonyl for amino protection) . Reaction progress is monitored via TLC, and purification involves column chromatography or recrystallization .

Which analytical techniques are critical for confirming the structure and purity of this compound derivatives?

Basic
Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. For example, the methyl ester proton resonates near δ 3.6–3.8 ppm in ¹H NMR, while the naphthalene protons appear as a multiplet at δ 7.2–8.3 ppm . Purity is assessed via HPLC with UV detection (λ = 254 nm for aromatic systems) .

How does the naphthalene moiety influence the reactivity of this compound in medicinal chemistry applications?

Advanced
The naphthalene ring enhances π-π stacking interactions with biological targets, improving binding affinity in drug candidates. For instance, derivatives like Chloromethyl (2S)-2-Boc-amino-3-(naphthalen-2-yl)propanoate act as intermediates for protease inhibitors . Computational docking studies (e.g., AutoDock Vina) can predict binding modes, while in vitro assays validate activity .

What advanced crystallographic methods are used to resolve the stereochemistry of this compound derivatives?

Advanced
Single-crystal X-ray diffraction with SHELXL refinement is critical for determining absolute configuration. For example, the morpholine derivative of a related naphthalene compound was resolved at 100 K with an R factor of 0.084 . Twinning and high-resolution data (d < 1.0 Å) improve accuracy, particularly for chiral centers .

How can reaction yields be improved for esterification steps in this compound synthesis?

Advanced
Yield optimization involves:

  • Catalyst screening : p-Toluenesulfonic acid (pTSA) outperforms H₂SO₄ in minimizing side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 2 hours) .

What computational tools predict the electronic properties of this compound derivatives?

Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, electron-withdrawing groups on the naphthalene ring lower LUMO energy, enhancing electrophilic character . Molecular dynamics simulations (e.g., GROMACS) predict solvation effects .

How is stereochemical purity maintained during the synthesis of chiral this compound derivatives?

Advanced
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) enforce enantioselectivity . Polarimetry and chiral HPLC (e.g., Chiralpak IA column) monitor enantiomeric excess (>99% ee) . Racemization risks are mitigated by avoiding strong bases during workup .

How do structural modifications to the naphthalene ring alter the biological activity of this compound analogs?

Advanced
Substituents at the 6-position (e.g., methoxy or methylsulfanyl) modulate lipophilicity and metabolic stability. For example, 6-methoxy derivatives show enhanced COX-2 inhibition, while methylsulfanyl groups improve bioavailability . Structure-Activity Relationship (SAR) studies correlate logP values (calculated via ChemAxon) with in vivo efficacy .

What challenges arise in achieving high purity for this compound, and how are they addressed?

Basic
Common impurities include unreacted carboxylic acid or de-esterified products. Purification strategies:

  • Flash chromatography : Silica gel with gradient elution (hexane:EtOAc 8:2 → 6:4) .
  • Recrystallization : Ethanol/water mixtures yield crystals with >98% purity .
  • Mass-directed HPLC : Prep-scale systems isolate milligram quantities for biological testing .

What role do this compound derivatives play in drug development pipelines?

Advanced
These derivatives serve as precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For example, (S)-Naproxen methyl ester (a related compound) is a key impurity monitored during API synthesis . In vivo toxicity studies (e.g., hepatic and renal effects) are guided by OECD Test Guidelines .

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